Paclitaxel side chain NO 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

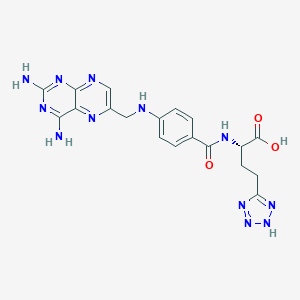

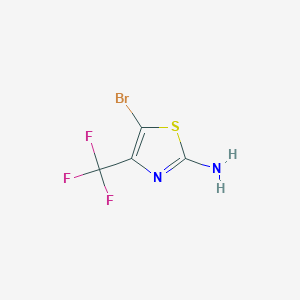

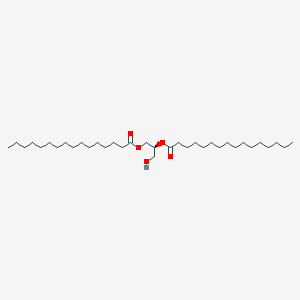

Paclitaxel side chain NO 1 is used in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . The IUPAC name is 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one .

Synthesis Analysis

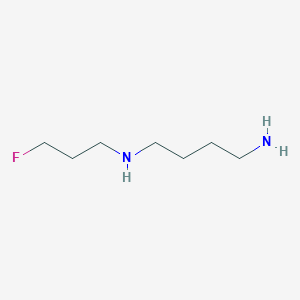

Paclitaxel side chain NO 1 is synthesized from the N-benzylidene derivative of (S)-(-)-1-(p-mathoxyphenyl)propyl-1-amine, which is obtained by a new resolution procedure . This derivative exhibits moderate selectivity in the reaction with 2-acetoxyketene . The (S)-(-)-1-(p-methoxyphenyl)propyl group can be oxidatively cleaved from the resultant β-lactam, an important precursor for taxane semi-synthesis .

Molecular Structure Analysis

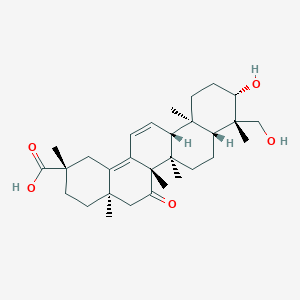

The pharmacological activity of Paclitaxel is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . The phenyl rings located on the side chain indicate lipophilicity, revealing that the side chain is more hydrophobic than the main taxane ring .

Chemical Reactions Analysis

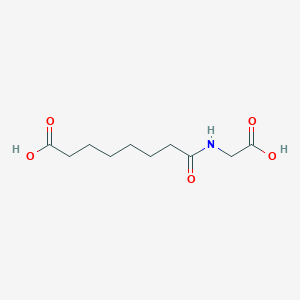

Paclitaxel side chain NO 1 shows the highest solubility in PEG 400 due to the possible hydrophobic interaction of the drug with polyethylene chains . The solubility of Paclitaxel in ethanol is higher than its aqueous solubility, accentuating the importance of hydrogen bonding .

Physical And Chemical Properties Analysis

Paclitaxel side chain NO 1 has a boiling point of 464.8±55.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It is highly lipophilic and poorly water-soluble with a logP value of approximately 4 and aqueous solubility of less than 0.01 mg/mL .

Safety And Hazards

将来の方向性

Researchers are exploring various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture to obtain Paclitaxel to meet the clinical demand for this drug . More than twenty routes for the semi-synthesis of Paclitaxel have been reported, and three different types of side chains, including linear phenylisoserine, β-lactam tetracyclic, and oxazolidine pentacyclic, are primarily utilized to react with 7-triethylsilyl baccatin III (7-TES-baccatin III), which is then deprotected to produce Paclitaxel .

特性

IUPAC Name |

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYLUBKWRZCOQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paclitaxel side chain NO 1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)